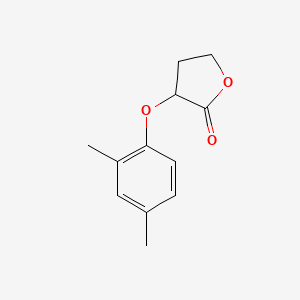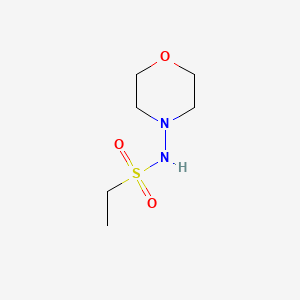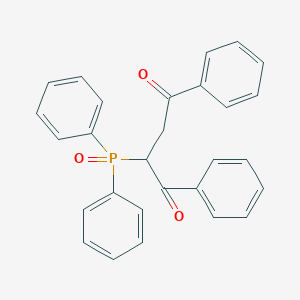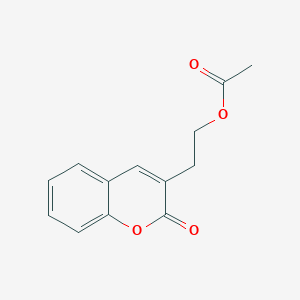
Cobalt;tantalum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt-tantalum is a compound formed by the combination of cobalt and tantalum. Cobalt is a transition metal with the atomic number 27, known for its magnetic properties and high melting point. Tantalum, with the atomic number 73, is a refractory metal known for its high melting point and resistance to corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cobalt-tantalum compounds can be achieved through various synthetic routes. One common method involves the reduction of cobalt and tantalum oxides using a reducing agent such as hydrogen or carbon. The reaction typically takes place at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of cobalt-tantalum compounds often involves the use of molten salt electrolysis. This method allows for the efficient separation and reduction of cobalt and tantalum from their respective ores. The process involves dissolving the ores in a molten salt bath and applying an electric current to induce the reduction reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt-tantalum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and tantalum, as well as the specific reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tantalum compounds include hydrogen, carbon, and various acids. The reactions typically occur at high temperatures to facilitate the desired transformations. For example, the reduction of cobalt and tantalum oxides to form the compound often requires temperatures above 1000°C.
Major Products Formed: The major products formed from the reactions of cobalt-tantalum compounds depend on the specific reaction conditions and reagents used. For instance, the reduction of cobalt and tantalum oxides results in the formation of the cobalt-tantalum compound, while oxidation reactions may produce oxides of cobalt and tantalum.
Wissenschaftliche Forschungsanwendungen
Cobalt-tantalum compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation processes. In biology, cobalt-tantalum compounds are studied for their potential use in medical imaging and drug delivery systems. In the field of materials science, these compounds are used to develop high-performance alloys and coatings with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of cobalt-tantalum compounds involves their interaction with specific molecular targets and pathways. In catalytic applications, the compound’s active sites facilitate the conversion of reactants to products by lowering the activation energy of the reaction. In medical applications, cobalt-tantalum compounds can interact with biological molecules to enhance imaging contrast or deliver therapeutic agents to targeted cells.
Vergleich Mit ähnlichen Verbindungen
Cobalt-tantalum compounds can be compared to other similar compounds, such as cobalt-nickel and tantalum-niobium compounds. While cobalt-nickel compounds are known for their magnetic properties and use in battery technologies, tantalum-niobium compounds are valued for their high melting points and corrosion resistance. The unique combination of cobalt and tantalum in cobalt-tantalum compounds provides a balance of magnetic, mechanical, and thermal properties that make them suitable for specialized applications.
List of Similar Compounds:- Cobalt-nickel compounds
- Tantalum-niobium compounds
- Cobalt-chromium compounds
- Tantalum-tungsten compounds
Eigenschaften
CAS-Nummer |
12187-23-4 |
|---|---|
Molekularformel |
CoTa |
Molekulargewicht |
239.8811 g/mol |
IUPAC-Name |
cobalt;tantalum |
InChI |
InChI=1S/Co.Ta |
InChI-Schlüssel |
JUTRBLIIVLVGES-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)







![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)


